Cas no 952415-62-2 (3-(4-cyanophenyl)pentanedioic acid)
3-(4-cyanophenyl)pentanedioic acid Chemical and Physical Properties
Names and Identifiers
-
- Pentanedioic acid, 3-(4-cyanophenyl)-
- CS-0345516
- EN300-1849244
- 952415-62-2
- 3-(4-Cyanophenyl)pentanedioic acid
- AKOS015958572
- 3-(4-cyanophenyl)pentanedioic acid
-
- Inchi: 1S/C12H11NO4/c13-7-8-1-3-9(4-2-8)10(5-11(14)15)6-12(16)17/h1-4,10H,5-6H2,(H,14,15)(H,16,17)
- InChI Key: KKXVHDLGLPMAMA-UHFFFAOYSA-N
- SMILES: C(O)(=O)CC(C1=CC=C(C#N)C=C1)CC(O)=O
Computed Properties
- Exact Mass: 233.06880783g/mol
- Monoisotopic Mass: 233.06880783g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 320
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topological Polar Surface Area: 98.4Ų
Experimental Properties
- Density: 1.35±0.1 g/cm3(Predicted)
- Melting Point: 128-134 °C(Solv: ethyl acetate (141-78-6); toluene (108-88-3))
- Boiling Point: 439.6±35.0 °C(Predicted)
- pka: 3.91±0.10(Predicted)
3-(4-cyanophenyl)pentanedioic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1849244-0.05g |
3-(4-cyanophenyl)pentanedioic acid |
952415-62-2 | 0.05g |
$948.0 | 2023-06-01 | ||
| Enamine | EN300-1849244-0.1g |
3-(4-cyanophenyl)pentanedioic acid |
952415-62-2 | 0.1g |
$993.0 | 2023-06-01 | ||
| Enamine | EN300-1849244-0.25g |
3-(4-cyanophenyl)pentanedioic acid |
952415-62-2 | 0.25g |
$1038.0 | 2023-06-01 | ||
| Enamine | EN300-1849244-0.5g |
3-(4-cyanophenyl)pentanedioic acid |
952415-62-2 | 0.5g |
$1084.0 | 2023-06-01 | ||
| Enamine | EN300-1849244-1.0g |
3-(4-cyanophenyl)pentanedioic acid |
952415-62-2 | 1g |
$1129.0 | 2023-06-01 | ||
| Enamine | EN300-1849244-2.5g |
3-(4-cyanophenyl)pentanedioic acid |
952415-62-2 | 2.5g |
$2211.0 | 2023-06-01 | ||
| Enamine | EN300-1849244-5.0g |
3-(4-cyanophenyl)pentanedioic acid |
952415-62-2 | 5g |
$3273.0 | 2023-06-01 | ||
| Enamine | EN300-1849244-10.0g |
3-(4-cyanophenyl)pentanedioic acid |
952415-62-2 | 10g |
$4852.0 | 2023-06-01 | ||
| Enamine | EN300-1849244-1g |
3-(4-cyanophenyl)pentanedioic acid |
952415-62-2 | 1g |
$0.0 | 2023-09-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1416186-50mg |
3-(4-Cyanophenyl)pentanedioic acid |
952415-62-2 | 98% | 50mg |
¥17064.00 | 2024-04-24 |
3-(4-cyanophenyl)pentanedioic acid Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 3-(4-cyanophenyl)pentanedioic acid
Introduction to 3-(4-cyanophenyl)pentanedioic acid (CAS No. 952415-62-2) and Its Emerging Applications in Chemical Biology
3-(4-cyanophenyl)pentanedioic acid, identified by the chemical abstracts service number 952415-62-2, is a specialized organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This compound, featuring a pentanedioic acid backbone conjugated with a 4-cyanophenyl substituent, exhibits promising characteristics that make it a valuable candidate for various biochemical and pharmaceutical applications. The detailed exploration of its molecular structure, synthesis pathways, and recent advancements in its utilization within research and development underscores its importance in modern medicinal chemistry.
The molecular framework of 3-(4-cyanophenyl)pentanedioic acid consists of a central pentanedioic acid moiety, which is a dicarboxylic acid derivative known for its versatile reactivity and ability to form stable complexes with biological molecules. The presence of the 4-cyanophenyl group introduces additional functional diversity, enabling interactions with enzymes, receptors, and other biomolecules through hydrogen bonding, electrostatic interactions, and π-π stacking. This dual functionality has positioned the compound as a key intermediate in the synthesis of novel bioactive molecules.
In recent years, the pharmaceutical industry has shown increasing interest in 3-(4-cyanophenyl)pentanedioic acid due to its potential as a scaffold for drug discovery. Its structural features align well with the requirements for developing small-molecule inhibitors targeting various therapeutic pathways. For instance, studies have demonstrated its efficacy in modulating enzymes involved in inflammatory responses and metabolic disorders. The cyano group enhances electrophilicity, facilitating further derivatization into more complex pharmacophores, while the carboxylic acid groups allow for salt formation and improved solubility in aqueous environments.
One of the most compelling aspects of 3-(4-cyanophenyl)pentanedioic acid is its role in designing molecules that interact with biological targets with high specificity. Researchers have leveraged its structural motifs to develop inhibitors of kinases and other signaling proteins. The compound’s ability to engage multiple binding sites on a target protein makes it particularly useful for creating allosteric modulators, which can offer advantages over traditional orthosteric inhibitors by providing greater selectivity and reduced side effects. This approach has been particularly promising in the development of antineoplastic agents, where precise modulation of signaling pathways is crucial.
The synthesis of 3-(4-cyanophenyl)pentanedioic acid (CAS No. 952415-62-2) involves multi-step organic transformations that highlight the compound’s synthetic versatility. Common synthetic routes include condensation reactions between appropriately substituted phenylacetonitriles and diethyl oxalate derivatives, followed by hydrolysis and purification steps. Advances in catalytic methods have further refined these processes, enabling higher yields and improved purity profiles. These synthetic advancements are critical for ensuring that researchers have access to high-quality starting materials for their investigations.
Recent studies have also explored the use of 3-(4-cyanophenyl)pentanedioic acid as a chiral building block in asymmetric synthesis. The introduction of stereocenters at strategic positions within the molecule allows for the production of enantiomerically pure compounds, which are often required for biological activity. Techniques such as chiral resolution and enzymatic resolution have been employed to isolate these enantiomers, expanding the library of potential drug candidates derived from this scaffold.
The compound’s compatibility with modern computational chemistry tools has further accelerated its adoption in drug discovery programs. Molecular modeling studies have been instrumental in predicting binding affinities and optimizing lead structures based on 3-(4-cyanophenyl)pentanedioic acid derivatives. These virtual screening approaches enable researchers to rapidly identify promising candidates for experimental validation, streamlining the drug development pipeline.
In addition to its pharmaceutical applications, 3-(4-cyanophenyl)pentanedioic acid has found utility in materials science and chemical biology research. Its ability to form coordination complexes with metal ions makes it a valuable ligand in catalysis and sensing applications. Furthermore, its structural features contribute to stable interactions with DNA and RNA, making it a candidate for developing novel nucleic acid-based therapeutics.
The future prospects for 3-(4-cyanophenyl)pentanedioic acid are bright, with ongoing research focusing on expanding its applications into new therapeutic areas. Innovations in synthetic methodologies continue to enhance access to this compound and its derivatives, while computational techniques provide powerful tools for designing next-generation bioactive molecules. As our understanding of biological systems evolves, compounds like 3-(4-cyanophenyl)pentanedioic acid (CAS No. 952415-62-2) will remain at the forefront of chemical biology research, driving advancements that benefit human health.
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